Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methyl 3-carbamoyl-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Uniqueness
METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE is unique due to its specific structural features, such as the presence of both a nitro group and a thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16N4O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 3-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H16N4O5S/c1-8(2)4-12-17-18-15(25-12)16-13(20)9-5-10(14(21)24-3)7-11(6-9)19(22)23/h5-8H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
AGDDRJOVEWEYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.